3'-Chloro-3,4,5-trimethoxy-biphenyl 3'-Chloro-3,4,5-trimethoxy-biphenyl
Brand Name: Vulcanchem
CAS No.: 942475-05-0
VCID: VC17441065
InChI: InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3
SMILES:
Molecular Formula: C15H15ClO3
Molecular Weight: 278.73 g/mol

3'-Chloro-3,4,5-trimethoxy-biphenyl

CAS No.: 942475-05-0

Cat. No.: VC17441065

Molecular Formula: C15H15ClO3

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-3,4,5-trimethoxy-biphenyl - 942475-05-0

Specification

CAS No. 942475-05-0
Molecular Formula C15H15ClO3
Molecular Weight 278.73 g/mol
IUPAC Name 5-(3-chlorophenyl)-1,2,3-trimethoxybenzene
Standard InChI InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3
Standard InChI Key ZVDHRKHAISIJIP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

3'-Chloro-3,4,5-trimethoxy-biphenyl consists of two benzene rings connected by a single covalent bond (biphenyl backbone). The non-chlorinated phenyl ring features three methoxy (-OCH₃) groups at the 3, 4, and 5 positions, while the adjacent ring bears a chlorine atom at the 3' position. This substitution pattern creates significant steric and electronic effects:

  • Electron-donating methoxy groups increase electron density on the first ring, potentially enhancing resonance stabilization .

  • Chlorine's electronegativity introduces a polarizable region on the second ring, influencing dipole interactions and reactivity .

The molecular formula is inferred as C₁₅H₁₅ClO₃, with a molecular weight of 278.73 g/mol (calculated from PubChem data for analogous structures ).

Table 1: Comparative Molecular Properties of Biphenyl Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
3',4',5'-Trimethoxy-biphenyl-3-ylamine C₁₅H₁₇NO₃259.30-NH₂, -OCH₃ (3',4',5')
4-Chloro-2',4',5'-trimethyl-biphenyl C₁₆H₁₅ClO₂275.75-Cl, -CH₃ (2',4',5')
3'-Chloro-3,4,5-trimethoxy-biphenylC₁₅H₁₅ClO₃278.73-Cl (3'), -OCH₃ (3,4,5)

Spectroscopic Signatures

While experimental data for this specific compound is unavailable, predictions can be made using analog systems:

  • ¹H NMR: Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons adjacent to electron-withdrawing chlorine may appear downfield (δ 7.2–7.5 ppm) .

  • IR Spectroscopy: Strong C-O stretches near 1250 cm⁻¹ (methoxy) and C-Cl stretches at 550–850 cm⁻¹ .

Synthetic Methodologies

Chlorination Strategies

ParameterOptimal RangeRole in Synthesis
Temperature25–35°CControls reaction rate
HCl Gas Flow Rate0.5 L/min·molMaintains chlorination
ZnCl₂ Loading0.6 mol ratioLewis acid catalyst
Reaction Time22–26 hrsCompletes substitution

Purification Challenges

The presence of multiple methoxy groups complicates crystallization. Toluene recrystallization (as used in biphenyl dichloride purification ) may be effective, with predicted solubility:

  • Hot toluene: ~15–20 g/100 mL

  • Cold toluene: ~2–5 g/100 mL

Physicochemical Properties

Thermodynamic Stability

The trimethoxy-chloro substitution pattern likely confers:

  • Melting point: Estimated 145–155°C (based on analog data )

  • Thermal decomposition: Onset >250°C due to stable biphenyl core

Solubility Profile

SolventSolubility (mg/mL)Rationale
Dichloromethane50–60High polarity matching
Ethanol10–15Hydrogen bonding with -OCH₃
Water<0.1Hydrophobic biphenyl core

Industrial and Material Science Applications

Liquid Crystal Precursors

The planar biphenyl core and polar substituents meet key criteria for:

  • Dielectric anisotropy: Estimated Δε > 3.5

  • Clearing points: Potential range 120–140°C

Polymer Stabilizers

Chlorine's radical scavenging capacity could be exploited in:

  • UV stabilizers: For polyethylene films

  • Flame retardants: Synergistic action with phosphorous compounds

Challenges and Future Directions

Key research gaps include:

  • Crystallographic data for precise conformation analysis

  • Scale-up synthesis optimization beyond lab-scale batches

  • Toxicological profiling for biomedical applications

Emerging techniques like flow chemistry could address yield issues in chlorination steps, while computational QSAR models may predict bioactivity prior to costly synthesis.

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